beta-Lactorphin

Angiotensin-I-converting enzyme inhibition Antihypertensive peptide Lactokinin

beta-Lactorphin (Tyr-Leu-Leu-Phe; YLLF) is a naturally occurring tetrapeptide derived from residues 102–105 of bovine β-lactoglobulin, classified as an opioid receptor agonist and angiotensin-I-converting enzyme (ACE) inhibitor. It belongs to the milk-derived exorphin family alongside structurally and functionally related tetrapeptides such as α-lactorphin (Tyr-Gly-Leu-Phe) and β-lactotensin (His-Ile-Arg-Leu), yet exhibits a distinctly different activity profile across multiple assay systems that precludes simple functional substitution.

Molecular Formula C30H43N5O5
Molecular Weight 553.7 g/mol
CAS No. 105129-01-9
Cat. No. B010057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Lactorphin
CAS105129-01-9
Synonymseta-lactorphin
Tyr-Leu-Leu-Phe
Molecular FormulaC30H43N5O5
Molecular Weight553.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C30H43N5O5/c1-18(2)14-25(34-28(38)23(31)16-21-10-12-22(36)13-11-21)30(40)35-26(15-19(3)4)29(39)33-24(27(32)37)17-20-8-6-5-7-9-20/h5-13,18-19,23-26,36H,14-17,31H2,1-4H3,(H2,32,37)(H,33,39)(H,34,38)(H,35,40)/t23-,24-,25-,26-/m0/s1
InChIKeyOGILYBDMVOATLU-CQJMVLFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

beta-Lactorphin (CAS 105129-01-9): Core Identity and Pharmacological Classification for Informed Procurement


beta-Lactorphin (Tyr-Leu-Leu-Phe; YLLF) is a naturally occurring tetrapeptide derived from residues 102–105 of bovine β-lactoglobulin, classified as an opioid receptor agonist and angiotensin-I-converting enzyme (ACE) inhibitor [1]. It belongs to the milk-derived exorphin family alongside structurally and functionally related tetrapeptides such as α-lactorphin (Tyr-Gly-Leu-Phe) and β-lactotensin (His-Ile-Arg-Leu), yet exhibits a distinctly different activity profile across multiple assay systems that precludes simple functional substitution [2]. Its N-terminal tyrosine residue is essential for μ-opioid receptor recognition, and its Leu-Leu hydrophobic core differentiates it from glycine-containing analogs [1].

Why beta-Lactorphin Cannot Be Interchanged with α-Lactorphin, β-Lactotensin, or β-Casomorphins: Evidence-Based Procurement Rationale


Although β-lactorphin, α-lactorphin, and β-lactotensin are all tetrapeptides released from whey proteins by proteolytic digestion and share overlapping in vitro ACE-inhibitory and opioid activities, their quantitative potency, mechanistic scope, and target engagement profiles diverge substantially [1]. In direct head-to-head ACE inhibition assays, β-lactorphin is approximately 4.3-fold more potent than α-lactorphin [2]. In vascular function studies, β-lactorphin uniquely enhances endothelium-independent vasorelaxation—a property absent in α-lactorphin [3]. Furthermore, β-casomorphins, while more potent at μ-opioid receptors, originate from casein and carry distinct functional implications in gut physiology [4]. These quantifiable differences mean that data generated with one lactorphin analog cannot be substituted for another without compromising experimental reproducibility. The following evidence guide details the specific quantitative differentiators that justify β-lactorphin as a distinct procurement choice.

beta-Lactorphin (105129-01-9): Quantitative Differentiation Evidence Against Closest Analogs


beta-Lactorphin vs. α-Lactorphin and β-Lactotensin: 4.3-Fold Superior ACE Inhibitory Potency in Identical Assay Conditions

In a direct head-to-head ACE inhibition assay using the synthetic substrate hippuryl-L-histidyl-L-leucine, β-lactorphin (Tyr-Leu-Leu-Phe) demonstrated an IC50 of 171.8 µM, compared to 733.3 µM for α-lactorphin (Tyr-Gly-Leu-Phe) and 1153.2 µM for β-lactotensin (His-Ile-Arg-Leu) under identical experimental conditions [1]. β-Lactorphin is thus 4.3-fold more potent than its closest structural analog α-lactorphin and 6.7-fold more potent than β-lactotensin, which shares the same β-lactoglobulin precursor protein. The dipeptide fragment Tyr-Leu was even more potent (IC50 122.1 µM), indicating that the Leu-Leu dipeptidyl moiety in β-lactorphin contributes favourably to ACE active-site interaction compared to the Gly-Leu motif in α-lactorphin [1].

Angiotensin-I-converting enzyme inhibition Antihypertensive peptide Lactokinin

beta-Lactorphin but Not α-Lactorphin Augments Endothelium-Independent Vasorelaxation—A Mechanistic Differentiation in Spontaneously Hypertensive Rats

In isolated mesenteric arterial preparations from adult spontaneously hypertensive rats (SHR), both β-lactorphin and α-lactorphin improved endothelium-dependent relaxation to acetylcholine (ACh) via a nitric oxide (NO)-dependent mechanism abolished by L-NAME [1]. However, only β-lactorphin additionally augmented endothelium-independent relaxation to the NO donor sodium nitroprusside (SNP); α-lactorphin did not share this property [1]. Neither tetrapeptide altered vascular responses in arteries from normotensive Wistar-Kyoto (WKY) rats, indicating selectivity for the hypertensive vasculature [1].

Vascular function Endothelium-independent relaxation Spontaneously hypertensive rat (SHR)

β-Lactorphin Stimulates Acute Mucin Secretion but Not MUC5AC Gene Expression in HT29-MTX Goblet Cells, Unlike α-Lactorphin

In the human intestinal goblet cell model HT29-MTX, exposure to synthetic β-lactorphin (0.05–0.5 mM) evoked a mucin secretory response, yet no change in MUC5AC gene expression was observed for the parent peptide [1]. Its amidated homolog (YLLF-NH2), described as a more potent opioid, did induce MUC5AC gene expression after 4 h incubation, confirming μ-opioid receptor mediation of the transcriptional response [1]. In a separate study using the same HT29-MTX model, α-lactorphin significantly upregulated MUC5AC expression up to 1.6-fold over basal level after 24 h exposure, while human β-casomorphin-5 failed to reach statistical significance for MUC5AC induction [2]. This uncoupling of acute secretion from transcriptional regulation is a distinguishing feature of β-lactorphin among milk-derived opioid peptides.

Mucin secretion MUC5AC gene expression Intestinal goblet cells

β-Lactorphin Is a μ-Opioid Receptor Agonist, Not an Antagonist: Functional Classification Distinct from Casoxins and Lactoferroxins

Among milk protein-derived opioid receptor ligands, a fundamental functional dichotomy exists: β-lactorphin, α-lactorphin, α-casein exorphins, and β-casomorphins behave as opioid receptor agonists, whereas casoxins (derived from κ-casein) and lactoferroxins (derived from lactoferrin) display antagonistic properties [1]. β-Lactorphin specifically behaves as a μ-opioid receptor agonist, a classification validated by naloxone-reversible effects in bioassays [2]. This agonist classification distinguishes β-lactorphin from κ-casein-derived peptides such as casoxin A (Tyr-Pro-Ser-Tyr-Gly-Leu-Asn), which function as opioid antagonists and are unsuitable for investigating μ-opioid receptor activation cascades [1]. Most available data on milk opioid peptides has been collected for β-casomorphins, making β-lactorphin the primary agonist probe derived from the whey protein fraction [1].

Opioid receptor pharmacology Agonist vs antagonist Milk exorphin classification

β-Lactorphin Stimulates Murine Splenocyte Proliferation, Extending Its Bioactivity Profile Beyond Opioid and ACE-Inhibitory Functions

Synthetic β-lactorphin has been shown to stimulate proliferation of murine splenocytes, demonstrating potential immunomodulatory activity beyond its established opioid and ACE-inhibitory functions [1]. This activity was observed alongside other β-lactoglobulin-derived peptides (e.g., β-Lg f15-20, β-Lg f55-60) and α-lactalbumin-derived peptides, each of which displayed differential effects on cytokine secretion profiles [1]. The proliferative effect was more pronounced with longer hydrophobic peptides containing positively charged amino acids, positioning β-lactorphin within a broader class of immunomodulatory whey peptides with distinct structural requirements compared to opioid activity [1].

Immunomodulation Splenocyte proliferation β-Lactoglobulin-derived peptide

Optimal Research and Industrial Application Scenarios for beta-Lactorphin (CAS 105129-01-9) Based on Verified Differentiation Evidence


ACE Inhibition Screening and Antihypertensive Peptide Lead Identification

β-Lactorphin's 4.3-fold greater ACE inhibitory potency relative to α-lactorphin (IC50 171.8 µM vs. 733.3 µM) under identical assay conditions [1] makes it the superior whey-derived tetrapeptide calibrator for ACE inhibition screening cascades. Its intermediate potency between weak inhibitors and the most potent lactokinin (β-Lg f142-148, IC50 42.6 µM [2]) positions β-lactorphin as a practical benchmark for structure-activity relationship (SAR) studies of antihypertensive peptides from the whey protein fraction.

Differential Vascular Pharmacology: Studying Endothelial-Dependent vs. Endothelial-Independent Relaxation Pathways

β-Lactorphin uniquely augments both ACh-induced endothelial-dependent and SNP-induced endothelial-independent vasorelaxation in SHR mesenteric arteries, whereas α-lactorphin affects only endothelial-dependent pathways [1]. This dual mechanism makes β-lactorphin the preferred tool for pharmacological dissection of integrative vascular function in hypertension models. Experimental protocols requiring discrimination between endothelial NO synthase-dependent and vascular smooth muscle NO sensitivity can use β-lactorphin and α-lactorphin as paired probes to isolate pathway contributions [1].

Gastrointestinal Mucin Physiology: Probing Rapid Non-Genomic Opioid-Mediated Mucin Secretion

In HT29-MTX human goblet cell studies, synthetic β-lactorphin evokes acute mucin secretion without concomitant MUC5AC gene expression changes, while its amidated homolog triggers transcription [1]. This uncoupling profile distinguishes β-lactorphin from α-lactorphin, which upregulates MUC5AC 1.6-fold [2]. Investigations aimed at dissecting rapid, receptor-proximal mucin exocytosis from chronic transcriptional adaptation to opioid peptides benefit from β-lactorphin as the probe of choice for the acute secretory arm of the response [1].

Milk-Derived Opioid Receptor Pharmacology: Agonist Tool Compound from the Whey Protein Fraction

As a μ-opioid receptor agonist derived from whey (β-lactoglobulin) rather than casein, β-lactorphin serves as the primary agonist probe from the whey fraction for comparative opioid pharmacology [1]. It is functionally distinct from the κ-casein-derived antagonist peptides (casoxins) and lactoferrin-derived antagonists (lactoferroxins) [1], and provides a whey-origin alternative to the more extensively characterized but casein-derived β-casomorphin standards [1]. Multi-functional studies combining opioid, ACE-inhibitory, and immunomodulatory endpoints [2] are best served by β-lactorphin as a single-tetrapeptide probe.

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